molecular formula C17H27NO4 B049321 (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 361441-97-6

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B049321
CAS No.: 361441-97-6
M. Wt: 309.4 g/mol
InChI Key: LJUATQZYDYSZPV-CQCMJFKXSA-N
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Description

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound characterized by the presence of an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:

    Adamantane Functionalization: The adamantane core is functionalized to introduce reactive groups. This can be achieved through halogenation or hydroxylation reactions.

    Amino Acid Derivatization: The amino acid derivative is prepared by protecting the amino group with a tert-butoxycarbonyl (Boc) group. This is commonly done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The functionalized adamantane is coupled with the Boc-protected amino acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow chemistry techniques to enhance efficiency and scalability. Flow microreactor systems can provide better control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the Boc-protected amino acid derivative, potentially converting it into different amino acid analogs.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or ketone derivatives, while reduction of the Boc-protected amino acid can produce deprotected amino acids or their analogs.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. The Boc-protected amino acid moiety allows for selective deprotection and subsequent functionalization, making it a versatile tool for probing biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug precursor. The adamantane moiety is known for its antiviral and neuroprotective properties, which can be leveraged in the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the adamantane structure imparts enhanced mechanical properties and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Adamantan-1-yl)-2-aminoacetic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (2S)-2-(Adamantan-1-yl)-2-(methoxycarbonyl)aminoacetic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and solubility.

    (2S)-2-(Adamantan-1-yl)-2-(acetoxy)aminoacetic acid: Features an acetoxy group, which can influence its biological activity and chemical properties.

Uniqueness

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the presence of both the adamantane moiety and the Boc-protected amino acid. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-CQCMJFKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471504
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361441-97-6
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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